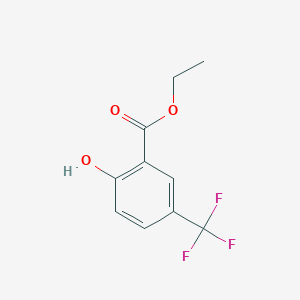

Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

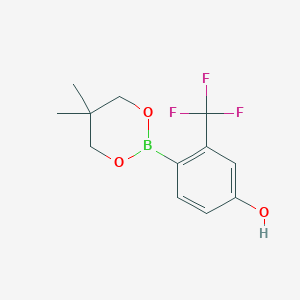

Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate, also known as ethyl salicylate, is an organic compound commonly used in the fragrance and flavor industry. It has a molecular weight of 234.17 .

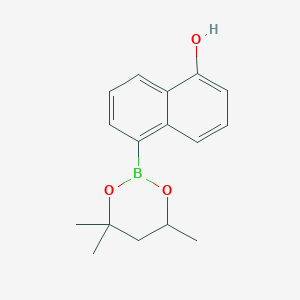

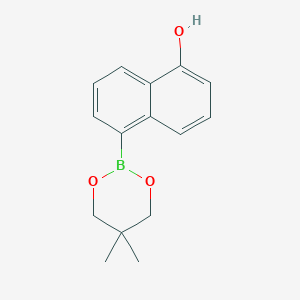

Molecular Structure Analysis

The InChI code for Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate is1S/C10H9F3O3/c1-2-16-9(15)7-5-6(10(11,12)13)3-4-8(7)14/h3-5,14H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate is a solid or liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

The trifluoromethyl (-CF3) group in compounds like Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate is known to enhance the biological activity of pharmaceuticals. It can improve metabolic stability and increase binding affinity to biological targets, making it valuable in drug design and development .

Material Science

Compounds with a -CF3 group can alter the physical properties of materials, such as increasing resistance to solvents and chemicals. This makes them useful in developing specialized coatings or additives for materials that require high durability .

Organic Synthesis

The -CF3 group is involved in various chemical reactions, including coupling and nucleophilic reactions, which are fundamental in organic synthesis. Researchers can use Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate as a building block for synthesizing more complex molecules .

Agrochemical Development

Fluorinated compounds are often used in agrochemicals due to their enhanced stability and bioactivity. Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate could be a precursor or an active ingredient in developing new pesticides or herbicides .

Analytical Chemistry

In analytical chemistry, fluorinated compounds can serve as standards or reagents due to their distinct spectral properties, aiding in the identification and quantification of substances .

Environmental Science

Research into the environmental impact of fluorinated compounds, including their biodegradation and potential bioaccumulation, is crucial. Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate may be studied for its environmental fate and effects .

Chemical Biology

The -CF3 group’s unique physicochemical properties can be exploited in chemical biology for probing molecular interactions and mechanisms within biological systems .

Fluorine Chemistry Research

As a fluorinated compound, Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate contributes to the broader field of fluorine chemistry, which explores the synthesis and application of organofluorine compounds .

Safety and Hazards

Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Wirkmechanismus

Mode of Action

It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

It is known that environmental factors such as temperature, ph, and the presence of other chemicals can affect the stability and efficacy of many compounds .

Eigenschaften

IUPAC Name |

ethyl 2-hydroxy-5-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-2-16-9(15)7-5-6(10(11,12)13)3-4-8(7)14/h3-5,14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFAQSXOEJFNGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.